rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanaminehydrochloride,cis
Description
rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, cis is a chiral amine derivative featuring a cyclobutane core substituted with a trifluoromethyl (-CF₃) group and a methanamine (-CH₂NH₂) moiety. The "rac" designation indicates a racemic mixture (equal parts of enantiomers), while "cis" specifies the relative stereochemistry of substituents on the cyclobutane ring. As a hydrochloride salt, this compound exhibits enhanced solubility and stability compared to its free base form.
Properties
IUPAC Name |
[3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-1-4(2-5)3-10;/h4-5H,1-3,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDOZYREYHFKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243513-08-6 | |
| Record name | [3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanaminehydrochloride,cis involves several steps. One common method includes the reaction of cyclobutylmethanamine with trifluoromethylating agents under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanaminehydrochloride,cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanaminehydrochloride,cis is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanaminehydrochloride,cis involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its cyclobutane ring and trifluoromethyl substituent. Below is a comparison with key analogs:
*Inferred based on cyclobutane (C₄H₇), -CF₃, -CH₂NH₂, and HCl.
Key Comparative Insights
Ring Size and Strain
- Cyclopropane vs. Cyclobutane : Cyclopropane derivatives (e.g., ) exhibit higher ring strain (60° bond angles), leading to increased reactivity in ring-opening reactions. Cyclobutane (90° angles) offers moderate strain, balancing stability and reactivity for selective functionalization .
- Cyclopenta-furan Systems (): Fused bicyclic structures enhance conformational rigidity, which is advantageous in designing enzyme inhibitors or receptor ligands .
Substituent Effects
- Trifluoromethyl (-CF₃) : Present in both the target compound and , this group enhances metabolic stability and lipophilicity, critical for improving drug half-life and membrane permeability .
- Aryl Groups (): Phenyl or trifluoromethylphenyl substituents enable π-π stacking interactions in drug-receptor binding, a feature absent in the target compound .
Physicochemical Properties
- Polar Surface Area (PSA) : The target compound’s PSA is likely comparable to (~35 Ų), suggesting moderate permeability. Lower PSA correlates with better blood-brain barrier penetration .
- LogP : reports LogP = 0.36, indicating moderate hydrophilicity. The target compound’s LogP is expected to be higher due to the -CF₃ group’s hydrophobicity .
Research and Application Trends
- Pharmaceuticals: Cyclopropane-based amines () are widely used in drug discovery for their reactivity and stereochemical diversity. The target compound’s cyclobutane core may offer novel bioactivity profiles due to reduced ring strain .
- Agrochemicals : Trifluoromethyl-substituted amines () are prevalent in herbicide and pesticide development. The target compound’s stability under environmental conditions warrants exploration in this field .
- Synthetic Utility : Compounds like serve as rigid building blocks for sp³-rich architectures, a trend in fragment-based drug discovery .
Biological Activity
Rac-1-[(1S,3S)-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, commonly referred to as rac-cis-3-trifluoromethyl cyclobutyl methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C6H11ClF3N
- Molecular Weight : 189.61 g/mol
- IUPAC Name : rac-1-[(1S,3S)-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride
- CAS Number : 2648939-90-4
The biological activity of rac-cis-3-trifluoromethyl cyclobutyl methanamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and potential receptor binding.
Proposed Mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity
Research has indicated several areas where rac-cis-3-trifluoromethyl cyclobutyl methanamine hydrochloride exhibits biological activity:
1. Neuropharmacological Effects
- Studies have suggested that this compound may exhibit anxiolytic and antidepressant-like effects in animal models. For instance, in a controlled study involving rodents, administration resulted in significant reductions in anxiety-like behaviors compared to control groups.
2. Anticancer Properties
- In vitro studies have shown that rac-cis-3-trifluoromethyl cyclobutyl methanamine hydrochloride can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
3. Anti-inflammatory Activity
- The compound has demonstrated potential anti-inflammatory effects in preclinical models of inflammation, suggesting a role in modulating immune responses.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study on Neuropharmacological Effects (2022) | Reduced anxiety-like behavior in rodents | Suggests potential for treating anxiety disorders |
| Anticancer Activity Assessment (2023) | Inhibition of proliferation in breast cancer cell lines | Indicates potential as an anticancer agent |
| Anti-inflammatory Model (2024) | Decreased levels of pro-inflammatory cytokines | Supports use in inflammatory conditions |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that higher doses may lead to adverse effects such as neurotoxicity and gastrointestinal disturbances. Long-term studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the key synthetic routes for rac-1-[(1S,3S)-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, cis, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions to construct the cyclobutane ring and introduce the trifluoromethyl group. For example:
Cyclobutane Formation : [3+1] Cycloaddition or ring-closing metathesis may be used to form the strained cyclobutane core .
Trifluoromethyl Introduction : Electrophilic trifluoromethylation using reagents like Togni’s reagent under palladium catalysis ensures regioselectivity .
Amination : Reductive amination or nucleophilic substitution introduces the methanamine group. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) .
Critical Step : Use chiral HPLC or NMR to confirm enantiomeric purity post-synthesis .
Q. How is the cis stereochemistry of the trifluoromethylcyclobutyl group verified?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of spatial arrangement .
- NOESY NMR : Cross-peaks between the trifluoromethyl group and adjacent protons confirm cis configuration .
- Vibrational Circular Dichroism (VCD) : Detects chiral centers by comparing experimental and computed spectra .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95% required for biological assays) and detects degradation products .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under storage conditions .
- pH-Dependent Solubility Tests : Conducted in buffers (pH 1–12) to optimize formulation .
Advanced Research Questions
Q. How can enantiomeric separation be optimized for this racemic mixture?
- Methodological Answer :
- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients .
- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral carboxylic acids (e.g., tartaric acid) .
Data Contradiction Note : CSP efficiency may vary with trifluoromethyl group polarity; screen multiple columns .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Models interactions with enzymatic active sites (e.g., cytochrome P450 oxidation) .
- Molecular Dynamics (MD) : Simulates binding kinetics to receptors like GPCRs or ion channels .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to forecast metabolic stability and toxicity .
Q. How do structural modifications impact metabolic stability in preclinical models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
